molecular formula C24H20N2 B14179049 1,1'-(1,4-Phenylene)bis(3-methyl-1H-indole) CAS No. 918163-15-2

1,1'-(1,4-Phenylene)bis(3-methyl-1H-indole)

Cat. No.: B14179049
CAS No.: 918163-15-2
M. Wt: 336.4 g/mol
InChI Key: JCPMDNCAEIJUND-UHFFFAOYSA-N
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Description

1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) is a chemical compound that belongs to the class of indole derivatives Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) typically involves the reaction of 1,4-phenylenediamine with 3-methylindole under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated indole compounds.

Scientific Research Applications

1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) is unique due to its specific structural arrangement, which can influence its reactivity and interactions with biological targets. The presence of methyl groups at the 3-position of the indole rings can enhance its stability and biological activity compared to similar compounds.

Properties

CAS No.

918163-15-2

Molecular Formula

C24H20N2

Molecular Weight

336.4 g/mol

IUPAC Name

3-methyl-1-[4-(3-methylindol-1-yl)phenyl]indole

InChI

InChI=1S/C24H20N2/c1-17-15-25(23-9-5-3-7-21(17)23)19-11-13-20(14-12-19)26-16-18(2)22-8-4-6-10-24(22)26/h3-16H,1-2H3

InChI Key

JCPMDNCAEIJUND-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C3=CC=C(C=C3)N4C=C(C5=CC=CC=C54)C

Origin of Product

United States

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